2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
CAS No.: 898460-28-1
Cat. No.: VC7479079
Molecular Formula: C24H34N4O4S
Molecular Weight: 474.62
* For research use only. Not for human or veterinary use.
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide - 898460-28-1](/images/structure/VC7479079.png)
Specification
CAS No. | 898460-28-1 |
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Molecular Formula | C24H34N4O4S |
Molecular Weight | 474.62 |
IUPAC Name | 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) |
Standard InChI Key | JAQVELLMDGDDCM-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule’s central cyclopenta[d]pyrimidinone core combines a five-membered cyclopentane ring fused to a pyrimidin-4-one system. This bicyclic framework is substituted at the C-1 position with a 3-(diethylamino)propyl chain, enhancing solubility and potential target engagement through tertiary amine interactions. A thioether (-S-) bridge at C-4 connects the core to an acetamide group, which is further functionalized with a 3,4-dimethoxyphenyl ring. The methoxy groups contribute to lipophilicity and may influence binding affinity in biological systems.
Molecular Formula and Weight
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Molecular Formula: C₂₄H₃₄N₄O₄S
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Molecular Weight: 474.62 g/mol
Key Functional Groups
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Cyclopenta[d]pyrimidinone: Confers rigidity and planar geometry, facilitating interactions with enzymatic pockets.
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Thioether Linkage: Enhances metabolic stability compared to ether analogs.
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Diethylamino Propyl Chain: Improves aqueous solubility and enables protonation at physiological pH.
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3,4-Dimethoxyphenyl Acetamide: Modulates electronic and steric properties for target selectivity.
Synthetic Pathways and Methodologies
Optimization Challenges
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Regioselectivity: Ensuring alkylation occurs exclusively at N-1 rather than N-3 of the pyrimidinone ring .
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Thioether Stability: Avoiding oxidation to sulfones during purification .
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Yield Improvements: Multi-step sequences often result in moderate cumulative yields (30–50%), necessitating chromatographic optimization.
Applications in Medicinal Chemistry
Lead Compound Optimization
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Solubility Modulation: The diethylamino group provides a handle for salt formation (e.g., hydrochloride) to improve bioavailability.
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Metabolic Stability: Thioethers resist cytochrome P450-mediated oxidation compared to ethers, extending half-life in vivo .
Synthetic Intermediate Utility
The thioether-acetamide moiety serves as a versatile intermediate for:
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Click Chemistry: Azide-alkyne cycloadditions to append triazole groups .
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Chalcogenide Exchange: Replacement of sulfur with selenium for redox-active prodrugs .
Comparative Analysis with Structural Analogs
Key Differentiators:
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The 3,4-dimethoxyphenyl configuration offers distinct electronic effects compared to 2,4-dimethoxy isomers, altering target binding kinetics.
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Cyclopenta[d]pyrimidinones exhibit greater conformational rigidity than thieno[3,2-d]pyrimidinones, potentially enhancing selectivity .
Future Research Directions
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Target Deconvolution: Employ proteomics and affinity chromatography to identify protein targets.
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SAR Studies: Systematically vary the methoxy positions and alkylamino chains to optimize potency.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Toxicology Profiling: Evaluate hepatotoxicity and off-target effects using primary human cell lines.
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